
Polidocanol
Descripción general
Descripción
Polidocanol is a local anesthetic and antipruritic component of ointments and bath additives . It relieves itching caused by eczema and dry skin . It has also been used to treat varicose veins, hemangiomas, and vascular malformations . It is formed by the ethoxylation of dodecanol .
Synthesis Analysis
This compound is synthesized by the ethoxylation of dodecanol . A detailed synthesis and evaluation of monodisperse polidocanols can be found in a paper published by ACS Publications .
Molecular Structure Analysis
The molecular formula of this compound is C30H62O10 . Its average mass is 582.807 Da and its monoisotopic mass is 582.434326 Da .
Aplicaciones Científicas De Investigación
Polidocanol: Un análisis exhaustivo de las aplicaciones de investigación científica
Tratamiento de las venas varicosas: this compound se utiliza ampliamente como agente esclerosante para tratar las venas varicosas, incluidas las arañas vasculares y las venas reticulares en la extremidad inferior. Se inyecta en las venas afectadas, lo que provoca su colapso y finalmente su reabsorción por el cuerpo, lo que mejora la apariencia y los síntomas asociados con las venas varicosas .
Sistemas de administración de fármacos transdérmicos: Los investigadores han explorado el uso de this compound en sistemas de administración de fármacos transdérmicos mediante iontoforesis (TIDDS). Un estudio presentó un parche de sol-gel dopado con this compound diseñado para el tratamiento de las venas varicosas, mostrando su potencial para mejorar la administración de fármacos a través de la piel .
Tratamiento de las venas varicosas asistido por láser: this compound se ha aplicado junto con la radiación láser Nd:YAG para tratar las venas varicosas. Esta terapia combinada tiene como objetivo mejorar la eficacia de los tratamientos de las venas varicosas mediante la utilización de las propiedades esclerosantes del this compound junto con la administración de energía dirigida de la tecnología láser .
4. Terapias fuera de etiqueta para afecciones cutáneas vasculares Más allá de sus indicaciones aprobadas, this compound se ha utilizado fuera de etiqueta para tratar diversas afecciones cutáneas con componentes vasculares, como los hemangiomas y el granuloma piogénico. Su acción esclerosante ayuda a reducir el tamaño y la apariencia de estas lesiones vasculares .
Mecanismo De Acción
Target of Action
Polidocanol primarily targets the endothelium of blood vessels . The endothelium is the inner lining of blood vessels and plays a crucial role in vascular homeostasis. This compound’s action on the endothelium is the basis for its use as a sclerosing agent in the treatment of varicose veins .
Mode of Action
This compound acts by locally damaging the blood vessel endothelium . Following the endothelial damage, platelets aggregate at the site and attach to the venous wall. This leads to the formation of a dense network of platelets, cellular debris, and fibrin that occludes the vessel . This occlusion of the blood vessel is the primary mechanism by which this compound exerts its therapeutic effect.
Biochemical Pathways
The drug’s ability to cause local damage to the blood vessel endothelium suggests that it may impact pathways related to endothelial cell integrity and function, platelet aggregation, and fibrin formation . The downstream effects of these changes include the occlusion of the blood vessel and subsequent reduction in the appearance of varicose veins .
Pharmacokinetics
It is known that this compound has a rapid onset and offset of local sclerosing effect . Following intravenous injection, low systemic plasma concentrations of this compound were observed, with peak concentrations occurring 5 minutes after injection .
Result of Action
The primary result of this compound’s action is the occlusion of the treated blood vessel . This occlusion is achieved through the formation of a dense network of platelets, cellular debris, and fibrin within the vessel . Over time, the occluded blood vessel is replaced by other types of tissue . This leads to a reduction in the appearance of the treated varicose veins .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the method of administration can impact the drug’s effectiveness. This compound is typically administered via intravenous injection, and care must be taken to avoid extravasation . Additionally, the drug’s effectiveness can be enhanced through the application of compression (in the form of a stocking or bandage) following treatment
Direcciones Futuras
Polidocanol has been shown to produce excellent obliteration of varicose veins at a concentration of 3%, but there is a need for more research to demonstrate effective varicose vein sclerotherapy at lower concentrations . A meta-analysis suggested that this compound is effective in the treatment of venous malformations (VMs) and can be used to treat VMs at different sites without serious complications . Therefore, this compound is considered a safe and effective drug for VMs .
Análisis Bioquímico
Biochemical Properties
Polidocanol, when administered, locally damages blood vessel endothelium . Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel .
Cellular Effects
This compound acts as a detergent when injected into a vein, disrupting the endothelial cell layer of the blood vessel . The vessel then collapses on itself and forms a fibrotic cord, which is dissolved by macrophages over the course of 4 to 6 weeks .
Molecular Mechanism
The mechanism of action of this compound involves damaging the cell lining of blood vessels, causing them to close and eventually be replaced by other types of tissue . This is achieved through the local damage it inflicts on blood vessel endothelium .
Temporal Effects in Laboratory Settings
In a study using 0.5% this compound as a sclerosant for varicose veins, it was observed that an average of 3 sclerotherapy sessions were required to attain an 80% to 85% improvement in varicose veins . The procedure was largely tolerable by patients .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound primarily interacts with the endothelial cell lining of blood vessels .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJQDTZCDSESIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5039721 | |
| Record name | Polyoxyethylene (9) lauryl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
miscible | |
| Record name | Polidocanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue. | |
| Record name | Polidocanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
3055-99-0, 9002-92-0 | |
| Record name | Nonaethylene glycol monododecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polidocanol [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polidocanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Polyoxyethylene (9) lauryl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
33-36 °C | |
| Record name | Polidocanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of polidocanol?
A1: this compound's primary mechanism of action involves its detergent-like properties. It interacts with the cell membrane of endothelial cells lining blood vessels, causing damage and leading to cell death. This process triggers an inflammatory cascade that ultimately results in fibrosis and vessel closure. [, , ]
Q2: How does the concentration of this compound affect its activity?
A2: Research indicates a concentration-dependent effect of this compound. Lower concentrations (e.g., 0.25%) may show minimal histological changes in blood vessels, while higher concentrations (≥0.2% sodium tetradecyl sulfate, equivalent in strength to 0.5% this compound) induce more pronounced damage, including intraluminal debris and smooth muscle wall alterations. [, , ]
Q3: Does this compound exhibit any anesthetic properties?
A3: Yes, this compound was initially developed as an anesthetic. Studies show that it can inhibit voltage-gated sodium channels, similar to local anesthetics, which may contribute to its anesthetic, antipruritic, and antitussive effects. This property also explains its good tolerability as a sclerosant. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound is a mixture of monododecyl ethers of polyethylene glycol. Its molecular formula varies depending on the specific mixture, but a common representation is C30H62O10. The molecular weight also varies based on the degree of polymerization, but it generally falls within the range of 500 to 600 g/mol. [, ]
Q5: What is the significance of foam formulations of this compound?
A5: Foam formulations of this compound, such as this compound endovenous microfoam (Varithena®), offer advantages over liquid formulations in terms of stability, bubble size distribution, and degradation rate. These properties contribute to enhanced handling and potentially improved efficacy in treating venous insufficiency. [, ]
Q6: How does the degree of polymerization of polyethylene glycol in this compound influence its activity?
A6: Studies comparing monodisperse polidocanols with regular, polydisperse this compound indicate that monodisperse forms have higher cytotoxicity and potentially improved safety profiles. This suggests that controlling the uniformity of polyethylene glycol chains in this compound can significantly impact its therapeutic properties. []
Q7: Beyond varicose veins, what other clinical applications of this compound are being explored?
A7: Researchers are investigating this compound's potential in treating various conditions beyond varicose veins, including:
- Hemorrhoids: this compound foam sclerotherapy shows promise as an effective and safe treatment for hemorrhoidal disease, with potentially lower recurrence rates and fewer complications compared to rubber band ligation. []
- Testicular hydrocele and epididymal cyst: Both this compound and tetracycline are considered useful sclerosants for these conditions, with this compound potentially being a preferable option for older patients due to its favorable side-effect profile. []
- Simple renal cysts: this compound sclerotherapy under ultrasound guidance has shown efficacy in treating simple renal cysts in children, with a potentially better safety profile compared to ethanol sclerotherapy. [, ]
- Infantile hemangioma and vascular malformations: this compound foam sclerotherapy is being studied for its potential in treating these conditions. While initial results suggest good efficacy and safety profiles, further research is needed to establish its role in standard treatment protocols. [, ]
Q8: What are the potential adverse effects of this compound?
A8: While generally considered safe, this compound can cause adverse effects, including:
- Hyperpigmentation: This is a common side effect, particularly with higher concentrations of this compound and in treating epifascial veins. [, , , ]
- Matting: This refers to the formation of a network of small blood vessels, which can occur after sclerotherapy, particularly with foam formulations. [, , ]
- Pain and discomfort: Although this compound has anesthetic properties, some patients may experience pain or discomfort during and after injection. [, , , ]
- Allergic reactions: Although rare, allergic reactions to this compound have been reported. [, ]
Q9: What are some areas of ongoing research related to this compound?
A9: Ongoing research on this compound focuses on:
- Optimizing treatment protocols: Researchers are exploring different this compound concentrations, foam formulations, and injection techniques to improve efficacy and minimize adverse effects. [, , , , ]
- Expanding clinical applications: As highlighted earlier, this compound's potential extends beyond its current use in treating varicose veins. Researchers are actively exploring its application in various other conditions, including vascular malformations, lymphatic malformations, and tumors. [, , ]
- Understanding its long-term effects: While short- and mid-term side effects are relatively well documented, further research is needed to comprehensively understand the long-term safety profile of this compound, particularly after repeated treatments. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



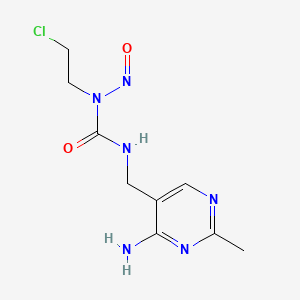
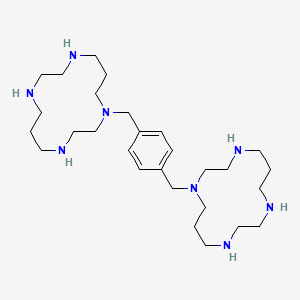
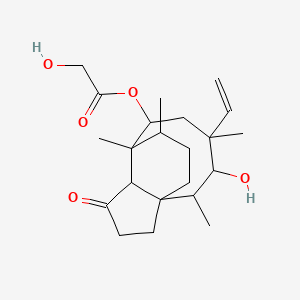
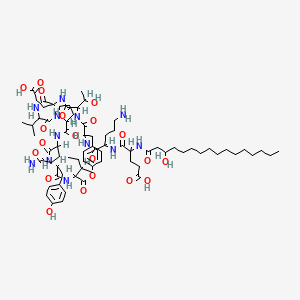
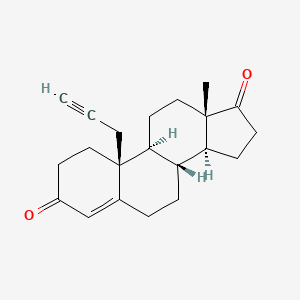
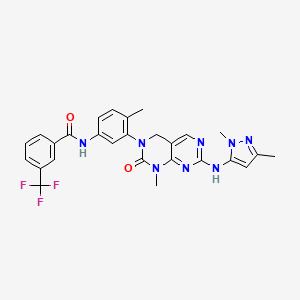

![5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B1678903.png)
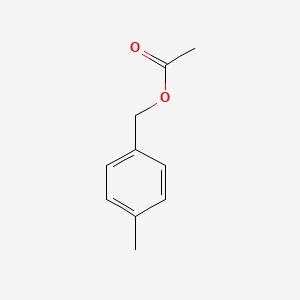

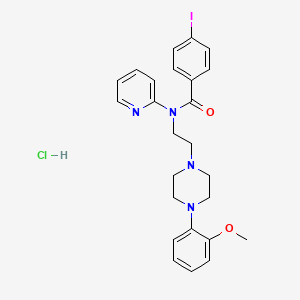
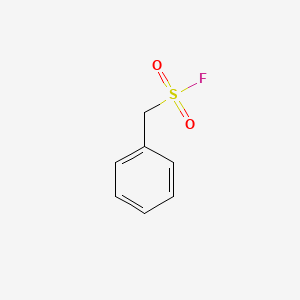
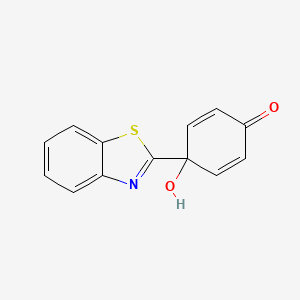
![(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide](/img/structure/B1678909.png)